molecular formula C15H25NO2 B7592603 N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide

N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide

Cat. No. B7592603
M. Wt: 251.36 g/mol
InChI Key: DTPQTNQCTKDXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide, also known as CPP-115, is a compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to the class of drugs known as GABA aminotransferase inhibitors, which work by increasing the levels of the neurotransmitter GABA in the brain. In

Mechanism of Action

The mechanism of action of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide involves the inhibition of GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide increases the levels of GABA in the brain, which can result in a reduction in seizure activity and anxiety-like behavior.
Biochemical and physiological effects:
N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been shown to increase the levels of GABA in the brain, which can result in a reduction in seizure activity and anxiety-like behavior. N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has also been shown to decrease drug-seeking behavior in animal models of addiction. In addition, N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide is its high purity and yield, which makes it a viable compound for further research. However, one limitation of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide is its potential toxicity, which has been observed in some animal studies. Therefore, careful dosing and monitoring are required when using N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide in lab experiments.

Future Directions

There are several future directions for the research on N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide. One direction is to further explore its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. Another direction is to investigate the potential of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide in combination with other drugs or therapies. Additionally, further studies are needed to better understand the mechanism of action of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide and its potential side effects.

Synthesis Methods

The synthesis of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide involves the reaction of cyclohexylmagnesium bromide with 3-bromo-2-oxanone, followed by the addition of cyclopropylamine. This reaction results in the formation of N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide as a white crystalline solid. The synthesis method has been optimized to produce high yields of pure N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide, making it a viable compound for further research.

Scientific Research Applications

N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been studied for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has been shown to increase the levels of GABA in the brain, which can result in a reduction in seizure activity and anxiety-like behavior. N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide has also been shown to decrease drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c17-15(12-7-4-8-18-10-12)16-14-9-13(14)11-5-2-1-3-6-11/h11-14H,1-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPQTNQCTKDXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC2NC(=O)C3CCCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclohexylcyclopropyl)oxane-3-carboxamide

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